2-(2-BROMO-4,5-DIPHENYL-1H-IMIDAZOL-1-YL)-1-(4-FLUOROPHENYL)-1-ETHANONE
Overview
Description
2-(2-BROMO-4,5-DIPHENYL-1H-IMIDAZOL-1-YL)-1-(4-FLUOROPHENYL)-1-ETHANONE is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a bromo-substituted imidazole ring, a diphenyl group, and a fluorophenyl ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-BROMO-4,5-DIPHENYL-1H-IMIDAZOL-1-YL)-1-(4-FLUOROPHENYL)-1-ETHANONE typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of benzil with ammonium acetate in the presence of acetic acid.
Bromination: The imidazole derivative is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromo substituent at the desired position.
Coupling with Fluorophenyl Ethanone: The brominated imidazole is coupled with 4-fluorophenyl ethanone using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(2-BROMO-4,5-DIPHENYL-1H-IMIDAZOL-1-YL)-1-(4-FLUOROPHENYL)-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromo substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azide or other substituted derivatives.
Scientific Research Applications
2-(2-BROMO-4,5-DIPHENYL-1H-IMIDAZOL-1-YL)-1-(4-FLUOROPHENYL)-1-ETHANONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-BROMO-4,5-DIPHENYL-1H-IMIDAZOL-1-YL)-1-(4-FLUOROPHENYL)-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-(2-BROMO-4,5-DIPHENYL-1H-IMIDAZOL-1-YL)-1-PHENYLETHANONE: Similar structure but lacks the fluorophenyl group.
2-(2-CHLORO-4,5-DIPHENYL-1H-IMIDAZOL-1-YL)-1-(4-FLUOROPHENYL)-1-ETHANONE: Similar structure with a chloro substituent instead of bromo.
2-(2-BROMO-4,5-DIPHENYL-1H-IMIDAZOL-1-YL)-1-(4-METHOXYPHENYL)-1-ETHANONE: Similar structure with a methoxyphenyl group instead of fluorophenyl.
Uniqueness
The uniqueness of 2-(2-BROMO-4,5-DIPHENYL-1H-IMIDAZOL-1-YL)-1-(4-FLUOROPHENYL)-1-ETHANONE lies in its specific combination of substituents, which can influence its chemical reactivity, biological activity, and potential applications. The presence of both bromo and fluorophenyl groups can enhance its interactions with molecular targets and improve its stability and solubility.
Properties
IUPAC Name |
2-(2-bromo-4,5-diphenylimidazol-1-yl)-1-(4-fluorophenyl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrFN2O/c24-23-26-21(17-7-3-1-4-8-17)22(18-9-5-2-6-10-18)27(23)15-20(28)16-11-13-19(25)14-12-16/h1-14H,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAJSTDVVFPFRAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(C(=N2)Br)CC(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrFN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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